molecular formula C15H27NO4 B582222 Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate CAS No. 1262411-00-6

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Cat. No.: B582222
CAS No.: 1262411-00-6
M. Wt: 285.384
InChI Key: GKBUJPUBSPCDGF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate is an organic compound with the molecular formula C15H27NO4. It is a derivative of cyclohexane and contains an ethyl acetate group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, forming 4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate .

Industrial Production Methods

The industrial production of Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate typically involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.

    Reduction: 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]ethanol.

    Substitution: 2-[4-Aminocyclohexyl]acetic acid.

Scientific Research Applications

Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(tert-Butoxycarbonylamino)cyclohexyl]acetate is unique due to its specific combination of an ethyl acetate group and a Boc-protected amino group. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the amino group is particularly valuable in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBUJPUBSPCDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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